molecular formula C16H32O2 B8223507 2-Heptylnonanoic acid CAS No. 619-38-5

2-Heptylnonanoic acid

Cat. No.: B8223507
CAS No.: 619-38-5
M. Wt: 256.42 g/mol
InChI Key: QMTHILFALDMACK-UHFFFAOYSA-N
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Description

2-Heptylnonanoic acid is a medium-chain fatty acid with the molecular formula C16H32O2. It is characterized by a heptyl group attached to the second carbon of a nonanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylnonanoic acid can be synthesized through several methods, including:

    Esterification and Hydrolysis: One common method involves the esterification of nonanoic acid with heptanol, followed by hydrolysis to yield this compound.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as heptyl magnesium bromide, with a suitable ester or acid chloride of nonanoic acid, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced separation techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Scientific Research Applications

2-Heptylnonanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-heptylnonanoic acid involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

    Nonanoic Acid: A shorter-chain fatty acid with similar chemical properties but different biological activities.

    Heptanoic Acid: Another medium-chain fatty acid with a different carbon chain length and distinct applications.

    2-Heptylhexanoic Acid: A structurally similar compound with a shorter carbon chain.

Uniqueness: 2-Heptylnonanoic acid is unique due to its specific carbon chain length and the presence of a heptyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-heptylnonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(16(17)18)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTHILFALDMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278642
Record name 2-heptylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-38-5
Record name NSC8724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-heptylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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